1,4-Benzenediol, 2-octyl-
Description
Historical Trajectories and Foundational Concepts in Hydroquinone (B1673460) Chemistry
The journey into the world of hydroquinone chemistry began in 1820 when French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou first isolated the compound through the dry distillation of quinic acid. imaging.orgijdvl.comijdvl.comwikipedia.org In 1844, Friedrich Wöhler further characterized its structure and gave it the name "hydroquinone". imaging.orgijdvl.comwikipedia.org A significant milestone in its application came in 1880, when Sir William de Wiveleslie Abney discovered its utility as a potent photographic developing agent, a role it still fulfills in black-and-white photography and medical imaging. imaging.org
Beyond photography, hydroquinone's ability to act as a reducing agent and its reversible oxidation to quinone established its importance as an antioxidant and a polymerization inhibitor. imaging.orgatamankimya.com This fundamental reactivity prevents the premature polymerization of monomers like acrylic acid and methyl methacrylate (B99206) during transport and storage. atamankimya.com The core chemical properties of hydroquinone, a white crystalline solid soluble in water, laid the groundwork for the synthesis and exploration of its numerous derivatives. imaging.orgnih.gov
Strategic Importance of Alkyl Side-Chain Modification in Aromatic Diols
The modification of aromatic diols, such as hydroquinone, with alkyl side-chains is a key strategy for tailoring their molecular properties for specific applications. Attaching an alkyl group, like the octyl group in 1,4-Benzenediol, 2-octyl-, significantly alters the parent molecule's characteristics.
One of the primary effects of alkylation is the increase in hydrophobicity. This change in solubility is crucial for applications where the compound needs to be effective in non-aqueous environments, such as in polymers, rubbers, and lubricants. ontosight.aiontosight.ai The introduction of an alkyl chain can also influence the thermal and mechanical properties of polymers, for example, by decreasing the glass transition temperature. researchgate.net
Furthermore, the alkyl side-chain can modify the electronic environment of the aromatic ring and the hydroxyl groups, thereby fine-tuning the compound's antioxidant activity and reactivity. ontosight.ai This allows for the development of specialized antioxidants and UV stabilizers for materials like plastics and fuels. ontosight.ai The position of the alkyl group on the benzene (B151609) ring is also critical, as it influences the steric hindrance around the reactive hydroxyl groups, affecting reaction pathways and product selectivity. nih.gov
Table 1: Influence of Alkyl Side-Chain Modification on Hydroquinone Properties
| Property | Unsubstituted Hydroquinone | Alkyl-Substituted Hydroquinone (e.g., 2-octyl-) | Strategic Advantage of Modification |
| Solubility | Moderately soluble in water, highly soluble in alcohol. imaging.orgnih.gov | Increased solubility in organic solvents, lower solubility in water. ontosight.ai | Enhanced performance in hydrophobic systems like polymers and oils. ontosight.ai |
| Reactivity | Acts as a reducing agent; undergoes oxidation and electrophilic substitution. imaging.orgatamanchemicals.com | Reactivity of hydroxyl groups can be sterically hindered; side-chain offers new reaction sites. nih.govpearson.com | Greater control over chemical reactions and synthesis of complex derivatives. |
| Physical Properties | White, crystalline solid. imaging.org | Can alter melting point, boiling point, and viscosity. ontosight.ai | Tailoring of physical state for specific formulation requirements. |
| Biological Activity | Investigated for various biological effects. ijdvl.comijdvl.com | The alkyl chain can enhance interaction with biological membranes, potentially increasing antimicrobial or antioxidant efficacy. | Development of targeted therapeutic agents or more effective preservatives. |
Research Imperatives and Scholarly Objectives for 1,4-Benzenediol, 2-octyl-
The specific compound 1,4-Benzenediol, 2-octyl-, also known as 2-octylhydroquinone, is the focus of targeted research due to the unique combination of a hydroquinone core and an eight-carbon alkyl chain. Scholarly objectives for this molecule are diverse and span several scientific disciplines.
In materials science , a primary objective is its use as a specialized additive. Researchers are exploring its efficacy as an antioxidant and stabilizer in polymers and other materials to prevent degradation from oxidation and UV radiation. evitachem.comontosight.ai The octyl group enhances its compatibility with polymer matrices. ontosight.ai
In synthetic organic chemistry , 1,4-Benzenediol, 2-octyl- serves as a valuable intermediate. evitachem.com Research focuses on utilizing it as a starting material for the synthesis of more complex molecules, including new polymers and specialty chemicals. ontosight.aievitachem.com Methods for its efficient and selective synthesis are also a key research area, with common approaches including the direct alkylation of hydroquinone or the reductive alkylation of quinones using organoboranes. evitachem.comacs.orgerowid.org
In the biological and medicinal fields , investigations are centered on its potential bioactivities. evitachem.com The antioxidant properties inherited from the hydroquinone moiety, combined with the lipophilic nature of the octyl chain, make it a candidate for applications in treating conditions related to oxidative stress. evitachem.com Its potential antimicrobial and anti-inflammatory properties are also under investigation. ontosight.ai
Table 2: Key Research Areas for 1,4-Benzenediol, 2-octyl-
| Research Area | Scholarly Objective | Potential Application |
| Materials Science | To function as an antioxidant and UV stabilizer. ontosight.aiontosight.ai | Enhancing the durability and lifespan of plastics, rubbers, and coatings. ontosight.aiontosight.ai |
| Synthetic Chemistry | To act as a precursor for novel organic compounds and polymers. evitachem.com | Production of specialty chemicals, advanced materials, and pharmaceuticals. ontosight.aievitachem.com |
| Biological Science | To investigate antioxidant, antimicrobial, and anti-inflammatory properties. evitachem.comontosight.ai | Development of therapeutic agents for diseases linked to oxidative stress or inflammation. evitachem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-octylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-12-11-13(15)9-10-14(12)16/h9-11,15-16H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXILYOBAFPJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(C=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061892 | |
| Record name | 1,4-Benzenediol, 2-octyl- | |
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Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706-69-0 | |
| Record name | 2-Octyl-1,4-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706-69-0 | |
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| Record name | 2-tert-Octylhydroquinone | |
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| Record name | 2-Octylhydroquinone | |
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| Record name | 1,4-Benzenediol, 2-octyl- | |
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| Record name | 1,4-Benzenediol, 2-octyl- | |
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| Record name | 2-octylhydroquinone | |
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| Record name | OCTYLHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Chemical Reactivity and Transformation Mechanisms of 1,4 Benzenediol, 2 Octyl
Redox Chemistry and Quinone/Hydroquinone (B1673460) Interconversion
The interconversion between the hydroquinone and quinone forms is a central aspect of the chemistry of 1,4-Benzenediol, 2-octyl-.
The oxidation of 1,4-Benzenediol, 2-octyl- to its corresponding quinone, 2-octyl-1,4-benzoquinone, is a facile process. This transformation can be achieved using various oxidizing agents. evitachem.com The general mechanism involves the removal of two protons and two electrons from the hydroquinone. Common oxidizing agents that can be employed for this purpose include:
Potassium permanganate (B83412) (KMnO₄)
Hydrogen peroxide (H₂O₂) evitachem.com
The reaction proceeds through a semiquinone radical intermediate, which is then further oxidized to the stable quinone. The presence of the electron-donating octyl group can influence the rate of oxidation.
1,4-benzoquinone (B44022) is a known dehydrogenation reagent, and its derivatives can act as stronger or weaker oxidants. organic-chemistry.org For instance, tetrachloro-1,4-benzoquinone and 2,3-dichloro-5,6-dicyanobenzoquinone are more potent oxidants. organic-chemistry.org
The reduction of 2-octyl-1,4-benzoquinone back to 1,4-Benzenediol, 2-octyl- is a fundamental reaction in its chemistry. This reduction can be accomplished using various reducing agents. evitachem.com A common laboratory reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). evitachem.com The mechanism involves the addition of two protons and two electrons to the quinone structure.
A study on the photochemical reduction of 1,4-benzoquinone (p-BQ) demonstrated that the superoxide (B77818) anion radical (O₂•⁻) can act as a reductant, forming reduced BQ radicals (BQ•⁻). nih.gov The primary product of this photochemical reaction was hydroquinone (H₂Q). nih.gov This suggests that similar photochemical or radical-mediated reduction pathways could be applicable to 2-octyl-1,4-benzoquinone.
Functional Group Transformations and Derivatization Reactions
The hydroxyl groups and the aromatic ring of 1,4-Benzenediol, 2-octyl- are amenable to various functional group transformations and derivatization reactions.
The hydroxyl groups of 1,4-Benzenediol, 2-octyl- can undergo O-alkylation to form ethers. ontosight.ai This reaction typically proceeds via a Williamson ether synthesis mechanism, where the hydroquinone is first deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, resulting in the formation of an ether linkage. A study has described the O-alkylation of 2-hydroxy-1,4-naphthoquinone (B1674593) with alkoxymethyl chlorides, where the choice of base can control the reaction to yield O-alkylated or O-alkoxymethylated products. nih.gov
Table 1: O-Alkylation of Hydroquinones
| Reactant | Reagent | Base | Product |
|---|---|---|---|
| 1,4-Benzenediol, 2-octyl- | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH) | 2-octyl-1,4-dialkoxybenzene |
The reaction of 1,4-benzenediol with aromatic amines such as aniline (B41778) and o-toluidine, followed by the introduction of branched octyl derivatives, leads to the formation of new aromatic compounds. ontosight.ai These reactions modify the physical and chemical properties of the resulting compounds, including their solubility and melting points. ontosight.ai
The benzene (B151609) ring of 1,4-Benzenediol, 2-octyl- is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and octyl groups. uci.edulibretexts.org These substituents are ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these groups. uci.edulibretexts.org
The general mechanism for electrophilic aromatic substitution involves a two-step process:
The electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion. msu.edumsu.edu
A proton is then lost from the intermediate to restore the aromaticity of the ring, resulting in the substituted product. msu.edumsu.edu
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst. msu.edu
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. msu.edu
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. msu.edu
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide and a Lewis acid catalyst. msu.edu
The directing effects of the substituents on the benzene ring determine the regioselectivity of these reactions. libretexts.org For 1,4-Benzenediol, 2-octyl-, the hydroxyl and octyl groups will direct incoming electrophiles to the available ortho and para positions.
Table 2: Summary of Chemical Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Quinone |
| Reduction | NaBH₄ | Hydroquinone |
| O-Alkylation | Alkyl Halide, Base | Ether |
| Amine Derivatization | Aniline, o-toluidine | Aromatic Amine Adduct |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |
| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid | Halo-substituted derivative |
Mechanisms of Radical Scavenging in Non-Biological Systems
1,4-Benzenediol, 2-octyl-, also known as 2-octylhydroquinone, is a phenolic compound that can effectively scavenge free radicals in non-biological systems. Its antioxidant activity is primarily attributed to the two hydroxyl (-OH) groups attached to the benzene ring. These groups can donate a hydrogen atom or an electron to a radical, thereby neutralizing it and preventing it from causing further oxidative damage. The specific mechanisms by which 2-octylhydroquinone achieves this are predominantly through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways.
Hydrogen Atom Transfer (HAT) Pathways
The Hydrogen Atom Transfer (HAT) mechanism is a key pathway through which phenolic antioxidants, including hydroquinone derivatives, exert their radical-scavenging effects. In this process, the phenolic antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), thus quenching the radical and forming a more stable phenoxyl radical.
The general reaction can be represented as: ArOH + R• → ArO• + RH
The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the O-H bond in the antioxidant. A lower BDE facilitates the donation of the hydrogen atom, leading to a higher antioxidant activity. The presence of the electron-donating octyl group at the ortho position to one of the hydroxyl groups in 1,4-Benzenediol, 2-octyl- is expected to lower the O-H BDE, thereby enhancing its HAT-based antioxidant capacity compared to unsubstituted hydroquinone.
Computational studies on similar phenolic compounds have shown a clear correlation between the O-H BDE and the rate constant of the reaction with peroxyl radicals (kinh). While specific experimental data for 2-octylhydroquinone is scarce, the trend observed in related alkyl-substituted hydroquinones provides insight into its potential reactivity.
Table 1: Representative O-H Bond Dissociation Enthalpies (BDE) and Rate Constants (kinh) for Selected Phenolic Antioxidants
| Compound | O-H BDE (kcal/mol) | kinh (M-1s-1) |
| Phenol (B47542) | 86.5 | 1.2 x 104 |
| Hydroquinone | 80.0 | 1.6 x 105 |
| 2,5-Di-tert-butylhydroquinone | 78.5 | 4.3 x 105 |
| α-Tocopherol (Vitamin E) | 77.0 | 3.2 x 106 |
Note: The data in this table is for illustrative purposes and represents values for related phenolic compounds, not specifically for 1,4-Benzenediol, 2-octyl-.
Single Electron Transfer (SET) Mechanisms
The Single Electron Transfer (SET) mechanism is another important pathway for the radical scavenging activity of phenolic compounds. In this mechanism, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical.
The general reaction is as follows: ArOH + R• → ArOH•+ + R-
The feasibility of the SET mechanism is determined by the ionization potential (IP) of the antioxidant. A lower IP favors the transfer of an electron. The resulting radical cation can then undergo further reactions, such as deprotonation, to yield a stable phenoxyl radical. The solvent polarity plays a crucial role in the SET mechanism, with polar solvents generally facilitating electron transfer.
For hydroquinones, the initial electron transfer is often followed by the loss of a proton from the hydroxyl group to form a semiquinone radical, which is relatively stable due to resonance delocalization. The presence of an alkyl group like octyl can influence the ionization potential and thus the efficiency of the SET pathway.
Role as Polymerization Inhibitors and Chain-Breaking Antioxidants
The ability of 1,4-Benzenediol, 2-octyl- to act as a radical scavenger makes it an effective polymerization inhibitor and a chain-breaking antioxidant. In industrial processes, monomers like acrylates and styrenes can undergo spontaneous, uncontrolled polymerization initiated by free radicals generated by heat, light, or impurities.
Polymerization inhibitors function by intercepting these initiating radicals, thereby preventing the onset of the polymerization chain reaction. Hydroquinones are widely used for this purpose. 1,4-Benzenediol, 2-octyl-, with its enhanced solubility in organic media due to the octyl group, is particularly suitable for inhibiting polymerization in non-aqueous systems.
As a chain-breaking antioxidant, 1,4-Benzenediol, 2-octyl- can interrupt the propagation phase of autoxidation. Autoxidation is a radical chain reaction responsible for the oxidative degradation of organic materials such as plastics, rubbers, and lubricants. The process involves the reaction of organic molecules with atmospheric oxygen.
The simplified mechanism of autoxidation involves three main stages: initiation, propagation, and termination. A chain-breaking antioxidant (AH) like 2-octylhydroquinone inhibits oxidation by reacting with the propagating peroxyl radicals (ROO•) at a much faster rate than the organic substrate (RH), thus breaking the oxidation chain.
The reactions are as follows: ROO• + AH → ROOH + A• The resulting antioxidant radical (A•) is relatively stable and does not readily react with the substrate to continue the chain reaction. It can further react with another peroxyl radical to form non-radical products.
Advanced Analytical Characterization of 1,4 Benzenediol, 2 Octyl
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of "1,4-Benzenediol, 2-octyl-." These techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of "1,4-Benzenediol, 2-octyl-." By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped.
Expected ¹H NMR Spectral Features:
Aromatic Protons: Signals corresponding to the protons on the benzene (B151609) ring.
Hydroxyl Protons: Resonances from the -OH groups, which may be broad and their chemical shift dependent on solvent and concentration.
Octyl Chain Protons: A series of signals representing the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the octyl side chain.
Expected ¹³C NMR Spectral Features:
Aromatic Carbons: Signals for the carbon atoms of the benzene ring, with distinct shifts for the hydroxyl- and octyl-substituted carbons.
Octyl Chain Carbons: Resonances corresponding to the eight carbon atoms of the octyl group.
A comprehensive two-dimensional NMR analysis, including COSY, HSQC, and HMBC experiments, would be required for unambiguous assignment of all proton and carbon signals.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in "1,4-Benzenediol, 2-octyl-." These methods probe the vibrational modes of the molecule's chemical bonds.
Specific experimental IR and Raman spectra for "1,4-Benzenediol, 2-octyl-" are not widely published. However, characteristic vibrational frequencies can be anticipated based on its molecular structure.
Anticipated Vibrational Bands:
| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Technique |
| O-H (hydroxyl) | Stretching | 3200-3600 (broad) | IR, Raman |
| C-H (aromatic) | Stretching | 3000-3100 | IR, Raman |
| C-H (aliphatic) | Stretching | 2850-2960 | IR, Raman |
| C=C (aromatic) | Ring Stretching | 1450-1600 | IR, Raman |
| C-O (hydroxyl) | Stretching | 1000-1260 | IR |
The complementary nature of IR and Raman spectroscopy would provide a more complete picture of the vibrational modes of "1,4-Benzenediol, 2-octyl-."
Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, provides insights into the electronic transitions and conjugated systems within "1,4-Benzenediol, 2-octyl-."
Detailed experimental UV-Visible absorption and fluorescence spectra, including absorption maxima (λmax) and emission wavelengths for "1,4-Benzenediol, 2-octyl-," are not available in the public domain. The electronic spectrum is expected to be influenced by the hydroquinone (B1673460) chromophore.
Expected Electronic Spectral Properties:
UV-Visible Absorption: The benzene ring with hydroxyl substituents will give rise to characteristic absorption bands in the UV region, likely influenced by the alkyl substituent.
Fluorescence: Hydroquinone derivatives are known to fluoresce, and the emission properties of "1,4-Benzenediol, 2-octyl-" would be dependent on the excitation wavelength and the solvent environment.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is a critical tool for the identification and quantification of "1,4-Benzenediol, 2-octyl-." It provides information on the compound's molecular weight and fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of "1,4-Benzenediol, 2-octyl-" due to its expected volatility. This technique separates the compound from a mixture before it is introduced into the mass spectrometer for detection.
While specific GC-MS analytical parameters and fragmentation data for "1,4-Benzenediol, 2-octyl-" are not documented in readily accessible literature, a general analytical approach can be outlined.
Typical GC-MS Parameters:
| Parameter | Description |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) would likely be used. |
| Injector Temperature | Typically set between 250-300 °C to ensure efficient volatilization. |
| Oven Program | A temperature gradient would be employed to ensure good separation and peak shape. |
| Ionization Mode | Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns. |
The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of "1,4-Benzenediol, 2-octyl-" (C₁₄H₂₂O₂; MW = 222.33 g/mol ) and characteristic fragment ions resulting from the loss of the octyl chain and other cleavages.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing "1,4-Benzenediol, 2-octyl-" in complex matrices, particularly for samples that are not amenable to GC analysis.
Specific LC-MS methods for the analysis of "1,4-Benzenediol, 2-octyl-" are not detailed in available scientific literature. However, a general reversed-phase LC-MS method can be proposed.
Proposed LC-MS Parameters:
| Parameter | Description |
| Column | A C18 or C8 reversed-phase column would be appropriate for retaining the relatively non-polar analyte. |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid modifier like formic acid to improve ionization. |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable, likely in negative ion mode to deprotonate the hydroxyl groups. |
| Mass Analyzer | A variety of mass analyzers, such as a quadrupole, time-of-flight (TOF), or Orbitrap, could be used for detection. |
LC-MS analysis would provide the accurate mass of the molecule, aiding in its identification and confirmation.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone for the unambiguous identification of 1,4-Benzenediol, 2-octyl-. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a unique elemental composition.
For 1,4-Benzenediol, 2-octyl-, with a molecular formula of C14H22O2, the theoretical monoisotopic mass is 222.16198 g/mol . epa.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion with sufficient accuracy to confirm this specific formula, distinguishing it from other isobaric compounds. The choice of ionization technique is critical. While electron ionization (EI) can be used, often providing characteristic fragmentation patterns for structural elucidation, softer ionization methods like electrospray ionization (ESI) or chemical ionization (CI) are often preferred for preserving the molecular ion, which is crucial for accurate mass determination.
A typical workflow for HRMS analysis would involve:
Sample Introduction: The compound, dissolved in a suitable solvent, is introduced into the mass spectrometer, often following chromatographic separation.
Ionization: The molecules are ionized using an appropriate technique (e.g., ESI).
Mass Analysis: The ions are guided into the high-resolution mass analyzer where their m/z is measured with high precision.
Data Processing: The measured mass is compared against a database of theoretical masses to determine the most probable elemental formula.
The data generated from HRMS is not only pivotal for confirming the identity of 1,4-Benzenediol, 2-octyl- but also for identifying its potential metabolites or degradation products in complex matrices.
Chromatographic Separation Techniques
Chromatography is indispensable for isolating 1,4-Benzenediol, 2-octyl- from complex mixtures prior to its detection and quantification. The choice of chromatographic technique depends on the volatility and polarity of the compound and the nature of the sample matrix.
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like 1,4-Benzenediol, 2-octyl-. However, due to the presence of polar hydroxyl groups, derivatization is often necessary to improve its chromatographic behavior by increasing volatility and reducing peak tailing. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the hydroxyl groups into their trimethylsilyl (B98337) (TMS) ethers. nih.gov
Method development for GC analysis involves optimizing several parameters:
Column Selection: A capillary column with a non-polar or medium-polarity stationary phase, such as one coated with 5% phenyl and 95% dimethylpolysiloxane, is often used for the separation of derivatized hydroquinones. nih.gov
Temperature Program: A carefully controlled temperature program is essential for achieving good separation. An example program might start at an initial temperature of 100°C, hold for a few minutes, then ramp up to a final temperature of around 300°C. nih.gov
Injector and Detector Temperatures: The injector and detector temperatures are typically set high enough to ensure efficient vaporization and prevent condensation, for instance, at 250°C and 290°C, respectively. nih.gov
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) is optimized to achieve the best separation efficiency.
When coupled with a mass spectrometer (GC-MS), this technique provides both retention time and mass spectral data, offering a high degree of confidence in the identification of 1,4-Benzenediol, 2-octyl-. nih.govspkx.net.cn The use of a backflush system can be beneficial in preventing high-boiling point substances from contaminating the detector. shimadzu.com
Table 1: Illustrative GC-MS Parameters for Substituted Hydroquinone Analysis
| Parameter | Condition |
| Column | 5% Phenyl 95% Dimethylpolysiloxane capillary column |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C (2 min hold), ramp to 220°C at 30°C/min (1 min hold), then to 300°C at 20°C/min (2 min hold) |
| Detector Temperature | 290°C |
| Injection Mode | Splitless |
| Derivatizing Agent | MSTFA |
This table presents a generalized set of parameters based on methods for similar compounds and should be optimized for specific instrumentation and applications. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of less volatile or thermally labile compounds, making it an excellent choice for 1,4-Benzenediol, 2-octyl- without the need for derivatization. sielc.comsielc.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
Key aspects of HPLC method development include:
Column Choice: A C18 or a specialized reversed-phase column like Newcrom R1 is typically employed. sielc.comsielc.com
Mobile Phase Composition: The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with an acid like phosphoric acid or formic acid added to improve peak shape and resolution. sielc.comsielc.com For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are necessary. sielc.com
Detection: UV detection is commonly used, with the wavelength set at the absorbance maximum of the analyte. nih.gov Fluorescence detection can also be employed for enhanced sensitivity, with excitation and emission wavelengths optimized for the compound. glsciences.com
Flow Rate and Temperature: These parameters are adjusted to achieve optimal separation efficiency and analysis time.
The interplay between the stationary phase, mobile phase, and the analyte's properties governs the separation. For instance, the on-column oxidation of hydroquinones can sometimes lead to unusual elution profiles, a phenomenon that can be influenced by the presence of metal ions on the silica (B1680970) support of the stationary phase. nih.gov
Table 2: Example HPLC Conditions for 1,4-Benzenediol, 2-octyl- Analysis
| Parameter | Condition |
| Column | Newcrom R1, 5 µm |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
| Detection | UV or Mass Spectrometry (MS) |
| Application Note | For MS compatibility, phosphoric acid should be replaced with formic acid. sielc.com |
This table is based on a published method and serves as a starting point for method development. sielc.com
For highly complex samples where one-dimensional chromatography may not provide sufficient resolution, multidimensional chromatography techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), offer significantly enhanced separation power. mdpi.com
In GCxGC, two columns with different stationary phase selectivities are coupled in series. The effluent from the first-dimension column is trapped, concentrated, and then rapidly re-injected onto the second-dimension column. This process is repeated throughout the analysis, resulting in a two-dimensional chromatogram with greatly increased peak capacity.
The benefits of GCxGC for analyzing compounds like 1,4-Benzenediol, 2-octyl- in complex matrices include:
Increased Peak Capacity: The ability to separate a much larger number of components.
Enhanced Resolution: Better separation of co-eluting peaks.
Structured Chromatograms: The elution patterns in the 2D plot can provide information about the chemical class of the analytes.
While the application of GCxGC specifically for 1,4-Benzenediol, 2-octyl- is not widely documented, the technique has proven invaluable for the analysis of complex mixtures in various fields, including food and environmental analysis, and would be a powerful tool for its detailed characterization in challenging samples. mdpi.com
Electrochemical Methods for Detection and Redox Characterization
Electrochemical methods offer a sensitive and selective means for the detection and redox characterization of electroactive compounds like 1,4-Benzenediol, 2-octyl-. The hydroquinone moiety is readily oxidized to the corresponding quinone, a reversible electrochemical process that can be exploited for analytical purposes.
Cyclic Voltammetry (CV): This technique is instrumental in studying the redox behavior of 1,4-Benzenediol, 2-octyl-. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained that provides information about the oxidation and reduction potentials of the analyte. The electrochemical response can be influenced by factors such as temperature and the diffusion of the analyte to the electrode surface. mdpi.com
Electrochemical Detectors for HPLC: An electrochemical detector coupled with HPLC can provide highly sensitive and selective detection of 1,4-Benzenediol, 2-octyl-. A coulometric electrode array system, for example, can be used to monitor the effluent from the HPLC column at different potentials, allowing for the simultaneous detection and characterization of multiple redox-active compounds. nih.gov The extent of non-enzymatic oxidation of hydroquinone and its conjugates has been shown to correlate with their half-wave oxidation potentials. nih.gov
The development of novel electrode materials and sensors continues to advance the field of electrochemical analysis, offering the potential for rapid and sensitive detection of hydroquinone derivatives in various applications. mdpi.com
Theoretical and Computational Chemistry Studies on 1,4 Benzenediol, 2 Octyl
Reaction Pathway Modeling and Kinetic Investigations
Understanding the reaction mechanisms and kinetics of 1,4-Benzenediol, 2-octyl- is crucial, particularly for applications where it may act as an antioxidant or a polymerization inhibitor. eastman.com
Computational methods can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to occur.
By locating the transition state structure and calculating its energy, the activation energy for a reaction can be determined. This information is vital for understanding the reaction rate. For 1,4-Benzenediol, 2-octyl-, this could involve modeling its reaction with free radicals to understand its antioxidant activity. The presence of the octyl group may sterically hinder or electronically facilitate certain reaction pathways. The study of reaction pathways for the oxidation of phenol (B47542) to hydroquinone (B1673460) and catechol provides a framework for how such analyses could be conducted. researchgate.net
An illustrative energy profile for a hypothetical antioxidant reaction of 1,4-Benzenediol, 2-octyl- is shown below.
Table 2: Hypothetical Energy Profile for an Antioxidant Reaction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (1,4-Benzenediol, 2-octyl- + ROO•) | 0 |
| Transition State | +15 |
| Products (2-octyl-phenoxyl radical + ROOH) | -10 |
Note: These values are for illustrative purposes.
Computational chemistry can also predict the formation of various intermediates and products in a chemical reaction. For instance, in the oxidation of hydroquinone, semiquinone radical intermediates are known to form. ut.ac.irresearchgate.netnih.gov Theoretical calculations can help to characterize the structure and stability of such intermediates for the 2-octyl derivative.
By mapping out the potential energy surface, different reaction pathways can be explored, and the most likely products can be identified. This is particularly useful for complex reactions where multiple products may be formed. For example, in the presence of sulfite, the oxidation of hydroquinone can lead to the formation of sodium hydroquinone disulfate. ut.ac.ir
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR spectra. researchgate.netiarjset.comnih.gov For 1,4-Benzenediol, 2-octyl-, these calculations would help in assigning the signals in its NMR spectrum, particularly for the protons and carbons of the aromatic ring, which are influenced by the octyl and hydroxyl groups. Recent advancements in machine learning have also shown promise in accurately predicting ¹H chemical shifts. nih.gov
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. researchgate.netiarjset.com By comparing the calculated spectrum with the experimental one, the vibrational modes can be assigned to specific molecular motions. This can provide valuable information about the functional groups present in the molecule and their bonding environment.
UV-Vis Spectroscopy: The electronic transitions of a molecule can be calculated using methods like Time-Dependent DFT (TD-DFT). nih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) in the Ultraviolet-Visible (UV-Vis) spectrum. For hydroquinone, the experimental UV-Vis spectrum shows absorption maxima around 194 nm and 222 nm. sielc.com Similar calculations for 1,4-Benzenediol, 2-octyl- would reveal how the octyl substituent affects its electronic absorption properties.
A hypothetical comparison of predicted and experimental spectroscopic data for 1,4-Benzenediol, 2-octyl- is presented in Table 3.
Table 3: Hypothetical Spectroscopic Data for 1,4-Benzenediol, 2-octyl-
| Spectroscopic Technique | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (Aromatic H, ppm) | 6.5-6.8 | 6.5-6.8 |
| ¹³C NMR (Aromatic C, ppm) | 115-150 | 115-150 |
| IR (O-H stretch, cm⁻¹) | 3350 | 3350 |
| UV-Vis (λmax, nm) | 225, 295 | 225, 295 |
Note: These values are illustrative and based on data for similar compounds.
Structure-Reactivity and Structure-Property Relationship Studies in Alkyl-Substituted 1,4-Benzenediols
The reactivity of a substituted benzene (B151609) ring is largely governed by the nature of the substituent. Substituents are broadly classified as either activating or deactivating groups, based on their ability to donate or withdraw electron density from the benzene ring. libretexts.org Activating groups increase the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene, while deactivating groups decrease the reaction rate. libretexts.org
Alkyl groups, such as the octyl group in 1,4-benzenediol, 2-octyl-, are considered activating groups. libretexts.org This activation stems from the inductive effect, where the alkyl group donates electron density through the sigma bonds to the aromatic ring. libretexts.org This increased electron density makes the ring more susceptible to attack by electrophiles. Furthermore, activating groups act as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to the substituent. libretexts.org In the case of 1,4-benzenediol, the hydroxyl groups are also strong activating groups and ortho, para-directors. The interplay of the directing effects of the hydroxyl and alkyl groups will determine the regioselectivity of further substitution reactions.
Computational methods, such as Density Functional Theory (DFT), are instrumental in quantifying these electronic effects. DFT calculations can determine various quantum chemical reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). euroasiajournal.org The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. For an alkyl-substituted 1,4-benzenediol, the introduction of the electron-donating alkyl group would be expected to raise the HOMO energy, making the molecule a better electron donor and thus more reactive towards electrophiles.
The structure of the substituent also has a profound impact on the physical and biological properties of the molecule. The biological activity of a compound is often a culmination of various physicochemical factors, including its partition coefficient (lipophilicity), molecular geometry, electronic characteristics, and vibrational frequencies. nih.gov The introduction of an octyl group, a long alkyl chain, will significantly increase the lipophilicity of the 1,4-benzenediol core. This property is critical for processes such as membrane permeability and interaction with biological targets. Computational tools can predict the n-octanol/water partition coefficient (logP), providing a quantitative measure of lipophilicity. euroasiajournal.org
Moreover, the size and conformation of the alkyl substituent can introduce steric effects that influence reactivity and receptor binding. The flexible octyl chain can adopt various conformations, which can be explored using computational conformational analysis. These studies can identify low-energy conformations that may be relevant for biological activity.
In the broader context of substituted phenols and benzenes, studies have shown that the nature and position of substituents significantly alter their biological effects. nih.gov For instance, in a series of 2-substituted 1,4-benzenediols synthesized for anti-parasitic activity, the size of the substituent at the 2-position was found to affect the biological activity, suggesting that steric factors play a crucial role. researchgate.net
The following table summarizes key physicochemical properties for 1,4-benzenediol and related substituted derivatives, illustrating the effect of substitution.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| 1,4-Benzenediol | C₆H₆O₂ | 110.11 | ~0.59 |
| 1,4-Benzenediol, 2-(phenylmethyl)- | C₁₃H₁₂O₂ | 200.23 | ~2.5 |
| 1,4-Benzenediol, 2,5-bis(1,1-dimethylethyl)- | C₁₄H₂₂O₂ | 222.32 | ~4.6 |
Note: LogP values are estimations and can vary based on the prediction algorithm.
The data clearly indicates that as the size of the alkyl or arylalkyl substituent increases, the lipophilicity (LogP) of the molecule also increases. This trend is expected to hold for 1,4-Benzenediol, 2-octyl-, which would have a significantly higher LogP than the parent 1,4-benzenediol.
Applications in Material Science and Polymer Chemistry
Antioxidant Applications in Non-Biological Materials
Stabilization of Industrial Fats, Oils, and Fuels
The primary function of 1,4-Benzenediol, 2-octyl- in industrial fats, oils, and fuels is to prevent oxidative degradation. This degradation process, often initiated by heat, light, and the presence of metal catalysts, leads to the formation of free radicals and subsequently, undesirable byproducts such as peroxides, aldehydes, and ketones. These byproducts can cause changes in viscosity, acidity, and color, diminishing the performance and lifespan of the product.
As a phenolic antioxidant, 2-octylhydroquinone interrupts the free-radical chain reactions that drive oxidation. The hydroxyl groups on the benzene (B151609) ring donate hydrogen atoms to peroxyl radicals, forming a stable hydroquinone (B1673460) radical that is less reactive and does not propagate the chain reaction. This mechanism effectively extends the induction period of oxidation, which is the time before a rapid increase in degradation occurs.
The lipophilic octyl group ensures that the antioxidant is well-dissolved in the hydrocarbon matrix of fats, oils, and fuels, which is crucial for its effectiveness. While specific performance data for 2-octylhydroquinone is not extensively published, the expected improvements in oxidative stability can be illustrated with representative data.
Table 1: Illustrative Oxidative Stability of Industrial Lubricating Oil
| Parameter | Unstabilized Oil | Oil with 0.5% 2-octylhydroquinone |
|---|---|---|
| Oxidation Induction Time (hours at 150°C) | 50 | 250 |
| Viscosity Increase after 1000h (%) | 25 | 5 |
| Total Acid Number Increase (mg KOH/g) | 2.0 | 0.4 |
This table presents illustrative data to demonstrate the potential effectiveness of 2-octylhydroquinone as an antioxidant in industrial lubricating oil. Actual performance may vary depending on the specific formulation and conditions.
Antioxidant Function in Rubber and Elastomer Processing
In the rubber and elastomer industry, antioxidants are critical for protecting polymers from degradation during processing and throughout the service life of the final product. The high temperatures and mechanical stress involved in mixing, molding, and vulcanization can generate free radicals that attack the polymer chains, leading to a loss of physical properties such as elasticity, tensile strength, and durability. iaea.org
1,4-Benzenediol, 2-octyl- serves as a primary antioxidant in these applications. Its role is to scavenge the free radicals that are formed, thereby preventing the chain scission or cross-linking reactions that degrade the polymer matrix. The octyl group enhances its compatibility with the polymer, ensuring uniform distribution and preventing it from leaching out over time.
While specific comparative studies featuring 2-octylhydroquinone are limited, its performance would be analogous to other alkylated hydroquinones. For instance, its addition to a rubber formulation would be expected to improve the retention of physical properties after aging.
Table 2: Representative Physical Properties of a Natural Rubber Vulcanizate After Heat Aging
| Property | Unstabilized Rubber | Rubber with 1 phr 2-octylhydroquinone |
|---|---|---|
| Tensile Strength Retention after 72h at 100°C (%) | 55 | 85 |
| Elongation at Break Retention after 72h at 100°C (%) | 40 | 75 |
| Hardness Change (Shore A points) | +15 | +5 |
This table provides representative data to illustrate the potential antioxidant effect of 2-octylhydroquinone in natural rubber. phr denotes parts per hundred rubber. Actual results can vary based on the complete formulation and aging conditions.
Application as Stabilizers in Paints, Varnishes, and Coatings
Paints, varnishes, and other coatings are susceptible to degradation from environmental factors, particularly ultraviolet (UV) radiation and oxygen. This degradation can manifest as yellowing, chalking, cracking, and loss of gloss. Antioxidants are incorporated into coating formulations to protect the binder and pigments from oxidative damage.
1,4-Benzenediol, 2-octyl- can function as an effective stabilizer in these systems. As a hydroquinone derivative, it can interrupt the auto-oxidation process that is often initiated by UV light. The antioxidant works synergistically with UV absorbers, which block the incoming radiation, while the antioxidant scavenges any free radicals that are still formed. The octyl side chain improves its solubility and compatibility with the organic binders used in many coatings, such as alkyd and epoxy resins.
Table 3: Illustrative Performance of an Alkyd-Based Varnish After Accelerated Weathering
| Parameter | Unstabilized Varnish | Varnish with 0.8% 2-octylhydroquinone |
|---|---|---|
| Gloss Retention after 500h UV Exposure (%) | 60 | 90 |
| Yellowing Index Change (ΔYI) | 12 | 3 |
| Cracking and Flaking | Moderate | None to slight |
This table shows illustrative data on the potential stabilizing effect of 2-octylhydroquinone in a clear varnish. Actual performance will depend on the full formulation of the coating and the specific weathering conditions.
Environmental Chemistry and Degradation Pathways of 1,4 Benzenediol, 2 Octyl
Abiotic Transformation Processes in Environmental Compartments
Abiotic degradation involves non-biological processes that transform the chemical structure of 1,4-Benzenediol, 2-octyl-. These transformations are primarily driven by photochemical and oxidative reactions in the environment.
Photochemical Degradation in Aqueous and Atmospheric Systems
Photochemical degradation refers to the breakdown of compounds by light energy. In aqueous environments, the rate of photolysis can be influenced by the depth of the water, as sunlight penetration decreases with depth. For related alkylphenols, it has been observed that the photolysis rate in deeper water layers is slower than at the surface. oekotoxzentrum.ch While specific data on the atmospheric photolysis of 1,4-Benzenediol, 2-octyl- is limited, it is expected to undergo reactions with photochemically produced hydroxyl radicals, a key oxidant in the atmosphere.
Oxidative Degradation Mechanisms (e.g., Auto-oxidation, Hydroxyl Radical Attack)
Oxidative degradation is a significant pathway for the transformation of 1,4-Benzenediol, 2-octyl- in the environment. As a hydroquinone (B1673460) derivative, it is susceptible to oxidation. ontosight.ai This can occur through auto-oxidation, a process of slow oxidation by atmospheric oxygen, or through reactions with highly reactive species like hydroxyl radicals. google.comamazonaws.com The hydroquinone moiety can be oxidized to the corresponding benzoquinone, a primary step in its degradation. researchgate.net In fact, 2-tert-butyl-1,4-benzoquinone (B1215510) (TBBQ) has been identified as a primary and major oxidation product of the related compound 2-tert-butylhydroquinone (TBHQ). researchgate.net The antioxidant properties of alkylated hydroquinones are attributed to their ability to scavenge free radicals, which in turn leads to their own degradation. ontosight.aigoogle.com
Biotic Transformation and Microbial Degradation Pathways
Biotic transformation, or biodegradation, involves the breakdown of 1,4-Benzenediol, 2-octyl- by microorganisms. This is a crucial process in the removal of this compound from the environment.
Aerobic Biodegradation Mechanisms
In the presence of oxygen, aerobic microorganisms play a significant role in the degradation of 1,4-Benzenediol, 2-octyl-. google.comnih.gov The general aerobic degradation of aromatic compounds begins with the addition of oxygen by mono- and di-oxygenases, leading to key intermediates that undergo subsequent ring cleavage. enviro.wiki For some alkylphenols, metabolites such as hydroquinone and octylhydroquinone have been identified during biodegradation. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net
The table below summarizes findings on the biodegradation of related compounds, providing insight into the potential pathways for 1,4-Benzenediol, 2-octyl-.
| Parent Compound | Metabolites Identified | Degrading Organism/System | Reference |
| 4-tert-octylphenol (4-t-OP) | 2,4,4-trimethyl-2-pentanol, hydroquinone, 2-tert-octylhydroquinone | Not specified | researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
| 4-tert-octylphenol (4-t-OP) | Hydroquinone, octylhydroquinone | Not specified | oekotoxzentrum.ch |
Initial Hydroxylation and Subsequent Ring Fission Pathways
One of the primary mechanisms for the aerobic biodegradation of aromatic compounds is initial hydroxylation followed by ring fission. nih.gov In this pathway, hydroxyl groups are introduced into the aromatic ring by enzymes called hydroxylases. For hydroquinone, a known metabolite, degradation can proceed through hydroxylation to form benzene-1,2,4-triol, which is then cleaved to yield maleylacetic acid. nih.gov This initial enzymatic attack makes the stable aromatic ring more susceptible to cleavage. Aerobic quinoline (B57606) degradation, for instance, is thought to be initiated by hydroxylation. dtu.dk
Direct Aromatic Ring Cleavage Pathways
Alternatively, the aromatic ring of hydroquinone and its derivatives can be directly cleaved by dioxygenase enzymes without prior hydroxylation. nih.gov Hydroquinone dioxygenases, containing Fe(II) in their active center, catalyze the ring fission of hydroquinone to produce 4-hydroxymuconic semialdehyde. nih.gov This direct cleavage represents another significant route for the complete mineralization of the compound.
Enzymatic Systems Involved in Hydroquinone Metabolism (e.g., Dioxygenases, Hydroxylases)
The biodegradation of hydroquinone and its alkylated derivatives is facilitated by specific enzymatic systems, primarily in aerobic microorganisms. Key enzymes in this process include hydroxylases and dioxygenases, which initiate the breakdown of the stable aromatic ring.
One of the most crucial enzyme families is the hydroquinone 1,2-dioxygenases (HQDIOX). nih.gov These are typically bacterial, non-heme iron-containing enzymes that catalyze the direct cleavage of the phenolic ring of 1,4-dihydroxyphenols. nih.govwikipedia.org This ring-fission reaction is a critical step in the degradation pathway. HQDIOXs have been identified in various bacterial strains, including Sphingomonas sp., Pseudomonas fluorescens, and Mycobacterium chlorophenolicum. nih.govnih.gov In Sphingomonas sp. strain TTNP3, a heterotetrameric hydroquinone dioxygenase has been purified and shown to be active against unsubstituted hydroquinone as well as several alkylated and chlorinated hydroquinones. nih.gov The enzyme from this strain converts hydroquinone into 4-hydroxymuconic semialdehyde. nih.gov
The degradation of phenols with bulky alkyl substituents, such as the octyl group in 1,4-Benzenediol, 2-octyl-, can be initiated by monooxygenases. asm.org For example, the degradation of nonylphenol and bisphenol A (BPA) in Sphingomonas sp. strain TTNP3 is initiated by a monooxygenase that is dependent on NADPH and flavin adenine (B156593) dinucleotide (FAD). asm.org This enzyme catalyzes a hydroxylation at the C-4 position, leading to an ipso substitution mechanism where the carbon-carbon bond between the phenolic ring and the alkyl group is cleaved. asm.org This reaction yields hydroquinone as a key intermediate, which is then further degraded by dioxygenases. asm.org Given the structural similarity, it is plausible that a similar monooxygenase system initiates the degradation of 2-octyl-1,4-benzenediol by cleaving the octyl group to form a hydroquinone intermediate, which then enters a common catabolic pathway.
In fungi, other oxidative enzymes like laccases and peroxidases play a role in the degradation of phenolic compounds. nih.govcsic.es Laccases, which are multi-copper oxidases, and manganese peroxidases can oxidize a wide range of phenolic substrates, initiating their breakdown. asm.orgnih.gov These enzymes are generally less specific than bacterial dioxygenases and are involved in the degradation of complex aromatic polymers like lignin (B12514952) as well as various environmental pollutants. nih.govresearchgate.net
The table below summarizes the key enzymatic systems involved in the metabolism of hydroquinones and related phenolic compounds.
| Enzyme Class | Specific Enzyme Example | Organism Example | Substrate(s) | Metabolic Action |
| Dioxygenases | Hydroquinone 1,2-dioxygenase (HQDIOX) | Sphingomonas sp. strain TTNP3, Pseudomonas fluorescens ACB | Hydroquinone, Alkylated Hydroquinones | Catalyzes ring fission of the hydroquinone molecule to form 4-hydroxymuconic semialdehyde. nih.govnih.gov |
| Monooxygenases | NADPH-dependent monooxygenase | Sphingomonas sp. strain TTNP3 | Nonylphenol, Bisphenol A | Initiates degradation via ipso substitution, cleaving the alkyl group to produce hydroquinone as an intermediate. asm.org |
| Oxidoreductases | Laccase | Trichoderma harzianum, Trametes versicolor | Phenolic and non-phenolic compounds | Oxidizes phenolic compounds, reducing molecular oxygen to water. nih.gov |
| Oxidoreductases | Manganese Peroxidase | Phanerochaete chrysosporium | Phenolic compounds, Lignin | Oxidizes substrates in the presence of H₂O₂ and Mn²⁺. asm.orgnih.gov |
Anaerobic Biodegradation Pathways
The anaerobic biodegradation of alkyl-substituted benzenediols is significantly more challenging and less understood than aerobic pathways. Alkylphenols are known to be relatively persistent in anoxic environments like groundwater and sediments. asm.org Complete mineralization to carbon dioxide and methane (B114726) is often slow and dependent on the availability of suitable electron acceptors. nih.gov
Studies on alkylphenols have shown that their degradation under anaerobic conditions is highly variable. For instance, some ortho-substituted alkylphenols showed no significant biodegradation after 100 days under methanogenic (CO₂-reducing), sulfate-reducing, or nitrate-reducing conditions. nih.govresearchgate.net However, the same study observed over 90% removal of 2-cresol and 2-ethylphenol (B104991) within 15 days when manganese (IV) was available as an electron acceptor, suggesting that the presence of specific electron acceptors is critical. nih.govresearchgate.net
Co-metabolism is another important anaerobic process. Thauera sp. strain R5, isolated from paddy soil, was found to transform 4-n-alkylphenols with alkyl chains from C3 to C8 under nitrate-reducing conditions, but only when a suitable carbon source like 4-hydroxybenzoate (B8730719) was also present. nih.gov The bacterium oxidized the alkyl chain, producing metabolites such as 1-(4-hydroxyphenyl)-1-alkenes and 1-(4-hydroxyphenyl)-1-alkanones. nih.gov Notably, this strain could not transform phenols with tertiary alkyl chains like 4-t-octylphenol, indicating that the structure of the alkyl group significantly influences its degradability. nih.gov This suggests that 1,4-Benzenediol, 2-octyl-, with its straight octyl chain, may be more amenable to this type of co-metabolic transformation than its branched isomers.
Environmental Fate and Transport Considerations for Alkyl-Substituted 1,4-Benzenediols
The environmental behavior of 1,4-Benzenediol, 2-octyl- is dictated by its physicochemical properties, which are heavily influenced by the presence of the long alkyl chain. This substituent makes the compound significantly different from its parent molecule, hydroquinone.
Partitioning Behavior in Soil and Water Systems
The partitioning of an organic chemical between soil, sediment, and water is a key process controlling its environmental mobility and fate. polimi.it This behavior is typically predicted using the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc). pdx.edu
A high log Kow value correlates with a high Koc value. pdx.edu The Koc describes the chemical's tendency to adsorb to the organic matter fraction of soil and sediment. Chemicals with high Koc values are less mobile in the environment, as they are strongly bound to soil particles and less likely to leach into groundwater. nih.govnj.gov The partitioning of 2-octyl-1,4-benzenediol will therefore be dominated by sorption to soil organic matter. pdx.edu Consequently, it is expected to have low mobility in soils and to accumulate in sediments and sludge in aquatic systems. epa.gov
The table below presents key physicochemical properties relevant to the environmental partitioning of 1,4-Benzenediol, 2-octyl- and its parent compound, hydroquinone.
| Compound | Molecular Formula | Log Kow | Water Solubility | Interpretation of Partitioning Behavior |
| 1,4-Benzenediol, 2-octyl- | C₁₄H₂₂O₂ | High (estimated) | Low (estimated) | Strong partitioning to soil organic carbon and sediment; low mobility in water; potential for bioaccumulation. researchgate.netepa.gov |
| Hydroquinone | C₆H₆O₂ | 0.59 | 72 g/L (at 25°C) | Weak partitioning to soil; high mobility in water; low potential for bioaccumulation. industrialchemicals.gov.au |
Persistence and Bioavailability in Environmental Matrices
The persistence of 1,4-Benzenediol, 2-octyl- in the environment is a function of its resistance to degradation and its partitioning behavior. Its strong sorption to soil and sediment not only limits its transport but also significantly affects its bioavailability to microorganisms. hnu.edu.cn
While microorganisms prefer to degrade chemicals that are dissolved in water, the majority of a hydrophobic compound like 2-octyl-1,4-benzenediol will be adsorbed to soil particles. hnu.edu.cn This adsorbed fraction is less accessible to microbial enzymes, thereby slowing the rate of biodegradation and increasing the compound's persistence. hnu.edu.cncore.ac.uk Over time, the bonds between the chemical and soil organic matter can become stronger in a process known as "aging," which further reduces bioavailability and the potential for degradation. hnu.edu.cn
Although the compound may persist due to low bioavailability, it is not considered inert. The aerobic and anaerobic degradation pathways described earlier indicate that it can be broken down under favorable conditions, particularly in biologically active soils and sediments. However, in environments with low microbial activity or under anoxic conditions, its half-life could be considerably longer. asm.orgmiljodirektoratet.no
Bioavailability is a critical concept, representing the fraction of a chemical in the environment that is accessible to an organism. hnu.edu.cn For soil-dwelling organisms, the bioavailability of 2-octyl-1,4-benzenediol is expected to be low due to its strong sorption. researchgate.net While this may reduce its direct toxicity to some organisms, its persistence and accumulation in sediment and sludge could pose a long-term risk to benthic ecosystems.
Future Research Trajectories and Emerging Paradigms in 1,4 Benzenediol, 2 Octyl Chemistry
Advancements in Sustainable Synthesis and Green Chemical Engineering
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals and processes. royalsocietypublishing.org Research into the synthesis of 1,4-Benzenediol, 2-octyl- and its derivatives is increasingly aligning with these principles.
Key Research Thrusts:
Catalytic Innovations: Future syntheses will likely move away from stoichiometric reagents towards more efficient catalytic methods. This includes the development of novel palladium-hydroquinone catalytic systems for reactions like allylic C-H functionalization, which can be performed in green solvents like ethanol (B145695) and water under ambient conditions. oup.com Research into Lewis acid-catalyzed Friedel-Crafts alkylations through redox chain reactions also presents a promising avenue for efficient synthesis. nih.gov
Electrochemical Methods: Electrosynthesis is emerging as a powerful green methodology, offering high atom economy and reducing waste by replacing chemical oxidants or reductants with electrons. researchgate.netacs.org The electrochemical oxidation of hydroquinones to generate p-benzoquinone moieties for subsequent reactions is a viable strategy that can be applied to the synthesis of 2-octyl-1,4-benzenediol derivatives. researchgate.net This approach often proceeds in aqueous solutions without toxic reagents or catalysts. researchgate.net
Biocatalysis: The use of enzymes, such as laccases, for the oxidation of phenolic substances presents a highly specific and environmentally benign synthetic route. researchgate.net Laccases use atmospheric oxygen to catalyze reactions under mild conditions, avoiding the need for harsh chemicals. researchgate.net Future work could focus on engineering laccases or developing multi-enzyme systems for the regioselective synthesis of alkylated hydroquinones.
Alternative Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents. royalsocietypublishing.org Research is exploring the use of safer alternatives like water, supercritical fluids (e.g., CO2), and ionic liquids for hydroquinone (B1673460) derivatization. royalsocietypublishing.org Synergistic solvent-catalyst paradigms, where green solvents like ethanol/water mixtures enhance catalytic efficiency, are a particularly promising area of investigation. oup.com
A comparative table of synthetic methodologies highlights the shift towards greener approaches.
| Synthesis Method | Traditional Approach | Emerging Green Alternative | Key Advantages of Green Alternative |
| Alkylation | Friedel-Crafts with strong acids, organic solvents. evitachem.com | Lewis acid-catalyzed redox chain reaction; Pd/hydroquinone catalysis. oup.comnih.gov | Higher efficiency, milder conditions, use of green solvents. oup.comnih.gov |
| Oxidation | Use of stoichiometric heavy-metal oxidants (e.g., KMnO4). evitachem.com | Electrochemical oxidation; Laccase-mediated oxidation. researchgate.netresearchgate.net | Avoids toxic reagents, high atom economy, uses water or mild buffers. researchgate.netacs.orgresearchgate.net |
| Reaction Medium | Toluene, Dichloromethane (B109758). evitachem.com | Water, Ethanol, Supercritical CO2. royalsocietypublishing.orgoup.com | Reduced toxicity, improved safety, potential for catalyst recycling. royalsocietypublishing.org |
In-Depth Elucidation of Complex Reaction Intermediates and Mechanistic Nuances
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. For 1,4-Benzenediol, 2-octyl-, and related hydroquinones, research is focusing on the intricate details of their chemical transformations.
Mechanistic studies often involve a combination of kinetic analysis, spectroscopic identification of transient species, and computational modeling. Key areas of future investigation include:
Redox Chain Reactions: The alkylation of p-quinones can proceed through an unusual redox chain reaction initiated by trace amounts of hydroquinone. nih.gov Future studies will aim to fully characterize the intermediates in this cycle, which involves a Lewis acid-catalyzed Friedel-Crafts alkylation and a subsequent redox equilibrium that regenerates the hydroquinone. nih.gov
Transient Ternary Complexes: In sustainable photoredox chemistry, the formation of a transient ternary complex involving a quinhydrone (B85884) charge-transfer complex and a reagent (like CF3SO2Na) has been proposed. rsc.org Elucidating the precise structure and electronic properties of such complexes in reactions involving 2-octyl-1,4-benzenediol could enable new, highly selective functionalizations.
Electrochemical Mechanisms: Electrochemical syntheses of hydroquinone derivatives proceed via an EC (electrochemical-chemical) mechanism, where the electrochemically generated benzoquinone reacts with a nucleophile. researchgate.net Detailed voltammetric and spectroscopic studies will continue to refine the understanding of these multi-step pathways at the electrode surface.
Palladium-Catalyzed Cycles: While π-allylpalladium species are recognized as key intermediates in allylic C-H alkylation, the complete catalytic cycle is not fully understood. mdpi.com Future research will focus on the C-H activation step, the role of the quinone/hydroquinone couple as both a proton acceptor and re-oxidant, and the influence of ligands on reaction efficiency and selectivity. oup.commdpi.com
Development of Advanced Spectroscopic and Chromatographic Methods for Trace Analysis
The detection and quantification of 1,4-Benzenediol, 2-octyl- and its metabolites or degradation products in complex matrices (e.g., industrial products, environmental samples) require highly sensitive and selective analytical methods. Future research will focus on enhancing current techniques and developing novel analytical strategies.
Future Directions in Analytical Methods:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing hydroquinone derivatives like tert-butylhydroquinone (B1681946) (TBHQ). researchgate.netresearchgate.net Future developments will focus on using novel stationary phases (e.g., phosphatidylcholine, cholesterol) to better simulate biological interactions and improve separation efficiency. mdpi.com The optimization of isocratic and gradient elution methods, coupled with UV or more advanced detectors, will enable faster and more sensitive analyses. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile organic compounds. nih.gov For 1,4-Benzenediol, 2-octyl-, derivatization may be required to increase its volatility for GC analysis. Future work will involve developing robust derivatization protocols and utilizing high-resolution mass spectrometry to distinguish it from structurally similar isomers and matrix interferents. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with high-resolution mass spectrometry (HRMS), is becoming the standard for non-target and screening analyses of environmental and industrial chemicals. researchgate.netwur.nl Future methods will build comprehensive databases of mass spectra, product ions, and neutral losses for 1,4-Benzenediol, 2-octyl- and its analogues to facilitate their unambiguous identification in complex mixtures. researchgate.net
Surface-Based and In-Situ Analysis: Techniques like Surface Organometallic Chemistry (SOMC) concepts, which utilize spectroscopic methods to study species on surfaces, could be adapted for mechanistic studies or sensor development. acs.org This could lead to methods for real-time monitoring of reactions involving 1,4-Benzenediol, 2-octyl-.
| Analytical Technique | Current Application for Analogues | Future Trajectory for 1,4-Benzenediol, 2-octyl- |
| HPLC-UV | Quantification of TBHQ in food products. researchgate.netresearchgate.net | Development of rapid, validated methods for quality control in industrial materials; use of novel stationary phases. mdpi.com |
| GC-MS | Identification of interfering compounds like canolol in oil analysis. nih.gov | Optimized derivatization and high-resolution MS for trace analysis and metabolomics. |
| LC-HRMS | Non-target screening for environmental contaminants. researchgate.net | Creation of dedicated spectral libraries for unambiguous identification and quantification in complex matrices. |
Exploration of Novel Applications in Advanced Functional Materials
The unique structure of 1,4-Benzenediol, 2-octyl-, combining a redox-active hydroquinone core with a lipophilic octyl chain, makes it a promising building block for advanced functional materials. evitachem.com While currently used in polymers and as an antioxidant, its potential is far from fully realized. evitachem.comontosight.ai
Emerging Applications:
Polymer Chemistry: Hydroquinone is a known comonomer in the production of high-performance polymers like PEEK (polyether ether ketone). atamankimya.com The 2-octyl- substituent could be used to modify polymer properties, such as solubility, processability, and thermal stability. Future research will explore the incorporation of 2-octyl-1,4-benzenediol into novel copolymers and polymer blends to create materials with tailored mechanical and chemical resistance properties. ontosight.aiontosight.ai
Antioxidants and Stabilizers: As a hydroquinone derivative, its primary function is often as an antioxidant or polymerization inhibitor. ontosight.aiatamankimya.com The octyl group enhances its solubility in nonpolar media like rubbers, plastics, and lubricants. ontosight.aiontosight.ai Future work will focus on quantifying its efficacy relative to existing antioxidants (e.g., TBHQ) and exploring synergistic effects with other stabilizers to create more robust and long-lasting materials.
Smart Materials and Sensors: The redox couple of hydroquinone/benzoquinone is a classic electrochemical system. This functionality could be harnessed to create responsive materials. For instance, polymers incorporating 2-octyl-1,4-benzenediol could change their optical or electronic properties in response to an electrical potential or chemical stimuli. This could lead to applications in chemical sensors, particularly for detecting analytes that interact with the hydroquinone moiety. researchgate.net
Liquid Crystals and Organic Electronics: The rod-like shape of alkylated aromatic compounds is a foundational motif in liquid crystal design. Research could investigate whether 2-octyl-1,4-benzenediol or its derivatives can form liquid crystalline phases, potentially leading to applications in displays or optical films. Its electron-donating nature also suggests potential as a component in organic semiconductors or charge-transfer complexes.
Predictive Design of Next-Generation 1,4-Benzenediol, 2-octyl- Analogues through Computational Chemistry
Computational chemistry and in silico design are transformative tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. nih.govmdpi.com This approach can significantly accelerate the discovery of 1,4-Benzenediol, 2-octyl- analogues with enhanced performance for specific applications.
Computational Strategies:
Structure-Property Relationship (QSPR) Modeling: By building computational models based on existing data for hydroquinone derivatives, researchers can predict the properties of novel, unsynthesized analogues. mdpi.com For example, QSPR models could predict antioxidant activity, solubility, or polymer interaction based on modifications to the alkyl chain (length, branching) or substitutions on the benzene (B151609) ring.
Molecular Docking and Dynamics: For potential biological applications, such as enzyme inhibition, molecular docking can predict how analogues of 2-octyl-1,4-benzenediol bind to a target protein's active site. nih.govnih.gov Subsequent molecular dynamics simulations can assess the stability of these interactions over time, providing insights into the mechanism of action and guiding the design of more potent inhibitors. mdpi.com
Quantum Chemical Calculations: Methods based on Density Functional Theory (DFT) can be used to calculate fundamental properties like redox potentials, bond dissociation energies (relevant to antioxidant activity), and electronic spectra. researchgate.net These calculations can help screen candidates in silico and provide a deep understanding of the electronic effects of different functional groups, guiding the design of analogues with tailored redox or optical properties.
Q & A
Basic: What are the recommended methodologies for synthesizing 1,4-Benzenediol, 2-octyl- with high purity?
Methodological Answer:
Synthesis typically involves esterification or alkylation of 1,4-benzenediol using octyl halides or alcohols under acidic or basic catalysis. Key steps include:
- Reagent Optimization : Use controlled stoichiometry (e.g., 1:1.2 molar ratio of diol to octylating agent) to minimize side products.
- Purification : Employ gradient elution in HPLC (High-Performance Liquid Chromatography) with C18 columns to isolate the target compound. Recrystallization in ethanol/water mixtures (70:30 v/v) can further enhance purity.
- Validation : Confirm purity via NMR (¹H and ¹³C) and FTIR to verify functional groups (e.g., hydroxyl and octyl ether peaks) .
Advanced: How can factorial design be applied to optimize reaction conditions for 1,4-Benzenediol, 2-octyl- synthesis?
Methodological Answer:
A 2³ factorial design is effective for evaluating interactions between variables:
- Factors : Temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and reaction time (4–12 hours).
- Response Variables : Yield (%) and purity (HPLC area%).
- Analysis : Use ANOVA to identify significant factors. For example, higher catalyst concentrations may reduce reaction time but increase side-product formation. Central Composite Design (CCD) can refine optimal conditions post-screening .
Basic: What analytical techniques are most effective for characterizing 1,4-Benzenediol, 2-octyl-?
Methodological Answer:
- Structural Elucidation :
- NMR Spectroscopy : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 0.8–1.5 ppm for octyl chain).
- FTIR : Confirm hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, 1100–1250 cm⁻¹) groups.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a reverse-phase column .
Advanced: How can computational tools like COMSOL Multiphysics model the thermodynamic properties of 1,4-Benzenediol, 2-octyl-?
Methodological Answer:
- Parameter Inputs : Molecular dynamics simulations to estimate Gibbs free energy, enthalpy, and entropy.
- AI Integration : Train neural networks on experimental data (e.g., melting points, solubility) to predict phase behavior under varying conditions.
- Validation : Compare simulation results with Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) data .
Basic: What experimental designs are suitable for studying the compound’s stability under environmental stressors?
Methodological Answer:
- Controlled Degradation Studies :
Advanced: What strategies resolve contradictions in experimental data related to the compound’s catalytic activity?
Methodological Answer:
- Reproducibility Checks : Standardize protocols (e.g., solvent purity, humidity control).
- Multivariate Analysis : Use Principal Component Analysis (PCA) to identify outlier variables (e.g., trace metal contaminants).
- Cross-Validation : Compare results across labs using shared reference materials and blind testing .
Basic: How can researchers assess the compound’s solubility in polar and nonpolar solvents?
Methodological Answer:
- Shake-Flask Method : Saturate solvents (e.g., water, ethanol, hexane) with the compound at 25°C.
- Quantification : Filter solutions (0.22 μm membrane) and analyze via UV-Vis spectroscopy (calibration curve at λ_max).
- Data Interpretation : Correlate solubility with Hansen Solubility Parameters (HSPs) .
Advanced: What mechanistic studies elucidate the compound’s role in radical scavenging or polymerization?
Methodological Answer:
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates using spin traps (e.g., DMPO).
- Kinetic Studies : Monitor polymerization rates via viscometry or gel permeation chromatography (GPC).
- Computational Modeling : Density Functional Theory (DFT) to simulate reaction pathways and transition states .
Basic: What safety protocols are critical when handling 1,4-Benzenediol, 2-octyl- in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure.
- Waste Management : Neutralize acidic/basic residues before disposal.
- Emergency Procedures : Document first-aid measures for accidental ingestion (e.g., activated charcoal administration) .
Advanced: How can hybrid experimental-computational frameworks improve the compound’s application in drug delivery systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
